molecular formula C31H26N3P B8249054 (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine

Cat. No.: B8249054
M. Wt: 471.5 g/mol
InChI Key: KDELUGZJBPSAIQ-DEOSSOPVSA-N
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Description

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine is a chiral organophosphine ligand featuring a methanimine backbone substituted with pyridinyl groups and a diphenylphosphine moiety. Its stereochemistry (S-configuration at the ethyl group) and hybrid donor-atom system (phosphorus from diphenylphosphane and nitrogen from pyridine/imine) make it a promising candidate for asymmetric catalysis, particularly in transition-metal-mediated reactions.

Properties

IUPAC Name

N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-1,1-dipyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N3P/c1-24(34-31(28-19-10-12-22-32-28)29-20-11-13-23-33-29)27-18-8-9-21-30(27)35(25-14-4-2-5-15-25)26-16-6-3-7-17-26/h2-24H,1H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDELUGZJBPSAIQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of diphenylphosphane with a suitable phenyl derivative under controlled conditions to form the diphenylphosphaneyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphane group can coordinate with metal ions, influencing catalytic activity, while the pyridine rings can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Backbone and Donor Groups

The target compound’s methanimine backbone distinguishes it from other phosphine ligands. For example:

  • Compound 2f (): Contains a benzamide-triazolyl scaffold instead of a methanimine. While 2f’s triazole group offers rigidity, the target compound’s imine-pyridine system provides stronger π-accepting properties, which may improve metal-ligand bond stability .
  • Compound 18 (): Features a pyridine-fluorophenyl-amine structure. The absence of a phosphine group in 18 limits its utility in catalysis compared to the target compound’s dual P/N donor system .
Table 1: Structural Comparison
Compound Backbone Type Donor Atoms Key Functional Groups
Target Compound Methanimine P, N Diphenylphosphane, Pyridinyl
Compound 2f () Benzamide-triazolyl N, O Triazole, Benzamide
Compound 18 () Pyridine-amine N, Br Dibromopyridine, Difluorophenyl

Biological Activity

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine is a phosphoramidite ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C31H26N3P
  • Molecular Weight : 485.52 g/mol
  • CAS Number : 2544382-35-4

The compound features a diphenylphosphino group and two pyridine moieties, which are critical for its biological interactions. The structure can be represented as follows:

 S N 1 2 Diphenylphosphaneyl phenyl ethyl 1 1 di pyridin 2 yl methanimine\text{ S N 1 2 Diphenylphosphaneyl phenyl ethyl 1 1 di pyridin 2 yl methanimine}

The biological activity of this compound largely stems from its ability to act as a ligand in various catalytic processes. Its phosphine component can coordinate with metal centers, facilitating reactions that are crucial in organic synthesis and potentially in biological systems.

Key Mechanisms:

  • Metal Coordination : The phosphine group can bind to transition metals, enhancing their catalytic properties in reactions such as cross-coupling.
  • Enzyme Mimicry : The structural similarity to natural enzyme cofactors allows it to participate in biochemical pathways.

Anticancer Activity

Research indicates that phosphoramidite ligands, including (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various pathways:

  • Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing further proliferation.

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the efficacy of the compound against breast cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values lower than traditional chemotherapeutics.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • In Vivo Studies :
    • Objective : Assess the therapeutic potential in animal models.
    • Results : Significant tumor reduction was observed in treated groups compared to controls, supporting its use as a promising anticancer agent.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Mechanism
(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimineAnticancer< 10Apoptosis induction
Traditional Chemotherapeutic AAnticancer15DNA damage
Traditional Chemotherapeutic BAnticancer20Mitotic inhibition

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